

# Literature review of 2-aryl-4-methylthiazole-5-carboxylate compounds

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## Compound of Interest

Compound Name: Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate

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An In-depth Technical Guide on 2-Aryl-4-Methylthiazole-5-Carboxylate Compounds

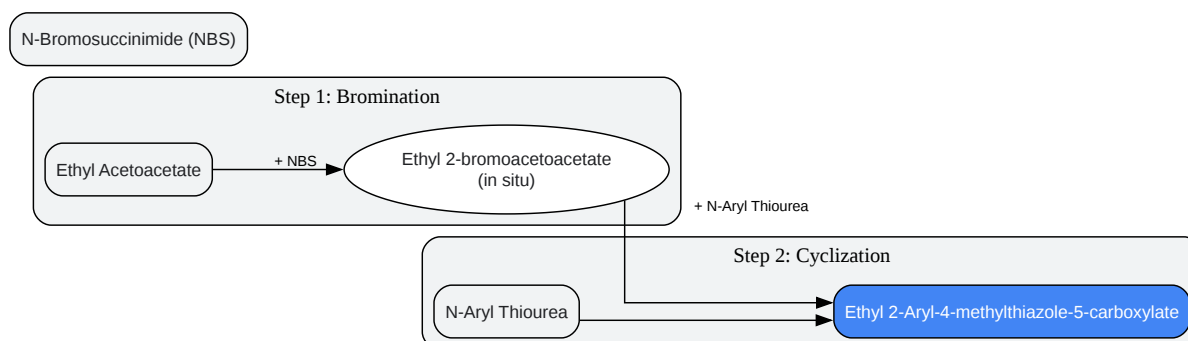
## For Researchers, Scientists, and Drug Development Professionals

The 2-aryl-4-methylthiazole-5-carboxylate scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. This document provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of this important class of compounds.

## Synthesis of 2-Aryl-4-Methylthiazole-5-Carboxylate Derivatives

The most common and efficient method for the synthesis of the 2-substituted-4-methylthiazole-5-carboxylate core is a variation of the Hantzsch thiazole synthesis. This typically involves a one-pot reaction that simplifies the traditional two-step process of bromination and cyclization.

A general synthetic pathway is outlined below:



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Caption: General synthetic scheme for 2-aryl-4-methylthiazole-5-carboxylates.

## Experimental Protocols

General One-Pot Synthesis of Ethyl 2-Aryl-4-methylthiazole-5-carboxylates:[1]

- To a mixture of ethyl acetoacetate (1 equivalent) in a suitable solvent system (e.g., water and THF), N-bromosuccinimide (NBS) (1.2 equivalents) is added at a low temperature (e.g., below 0°C).
- The reaction mixture is stirred at room temperature for a specified time (e.g., 2 hours) to allow for the in situ formation of the bromo intermediate.
- The corresponding N-aryl thiourea (1 equivalent) is then added to the mixture.
- The reaction is heated to a higher temperature (e.g., 80°C) for a period of time (e.g., 2 hours) to facilitate the cyclization reaction.
- After completion, the reaction mixture is worked up, which may involve extraction and purification by crystallization or chromatography to yield the final product.

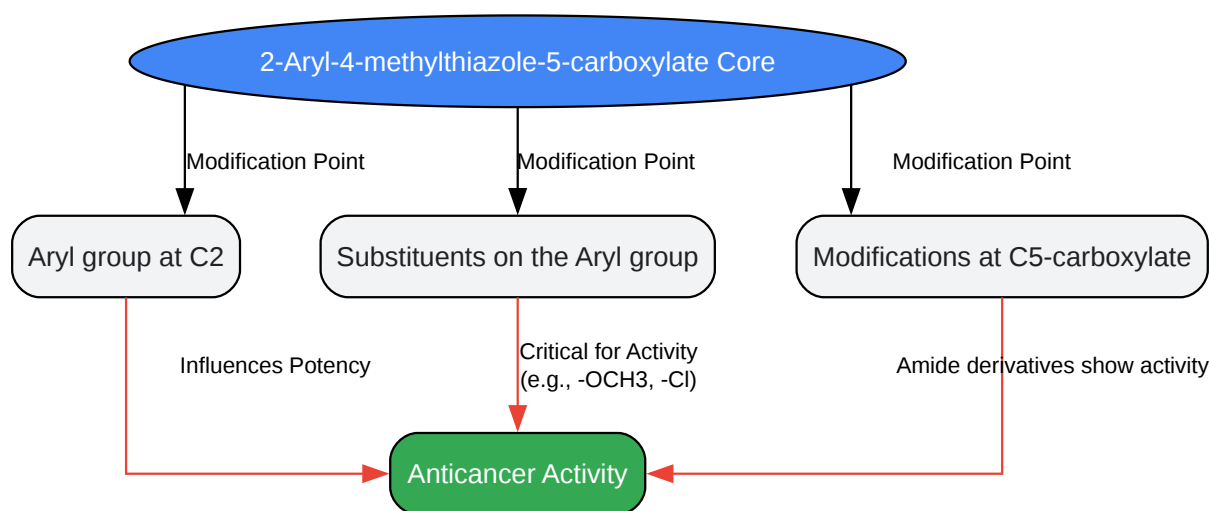
# Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the 2-aryl-4-methylthiazole-5-carboxylate scaffold have been extensively studied for various biological activities, most notably anticancer and antimicrobial effects.

## Anticancer Activity

Numerous studies have demonstrated the potential of these compounds as anticancer agents against a range of human cancer cell lines.

Structure-Activity Relationship (SAR) for Anticancer Activity:



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Caption: Key structure-activity relationships for anticancer activity.

The antiproliferative activity is significantly influenced by the nature and substitution pattern of the aryl group at the 2-position of the thiazole ring. For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the cytotoxic potency. [2][3] Some derivatives have shown potent activity by inhibiting tubulin polymerization.[2]

Quantitative Data: Anticancer Activity

Compound ID	2-Aryl Substituent	Cancer Cell Line	IC50 (μM)	Reference
ATCAA-1	Phenyl (Thiazolidine derivative)	Prostate Cancer	0.7 - 1.0	[2]
ATCAA-1	Phenyl (Thiazolidine derivative)	Melanoma	1.8 - 2.6	[2]
8e	2-Chlorophenyl	K562 (Leukemia)	Not specified, high potency	[4][5]
SMART series	Substituted methoxybenzoyl-aryl	Melanoma & Prostate	Low nM range	[2]

Note: This table is a representative summary. For a comprehensive list of compounds and their activities, refer to the cited literature.

## Antimicrobial Activity

Certain derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have exhibited notable antibacterial and antifungal properties.[6] The activity is often associated with the nature of the substituent at the 2-amino position.

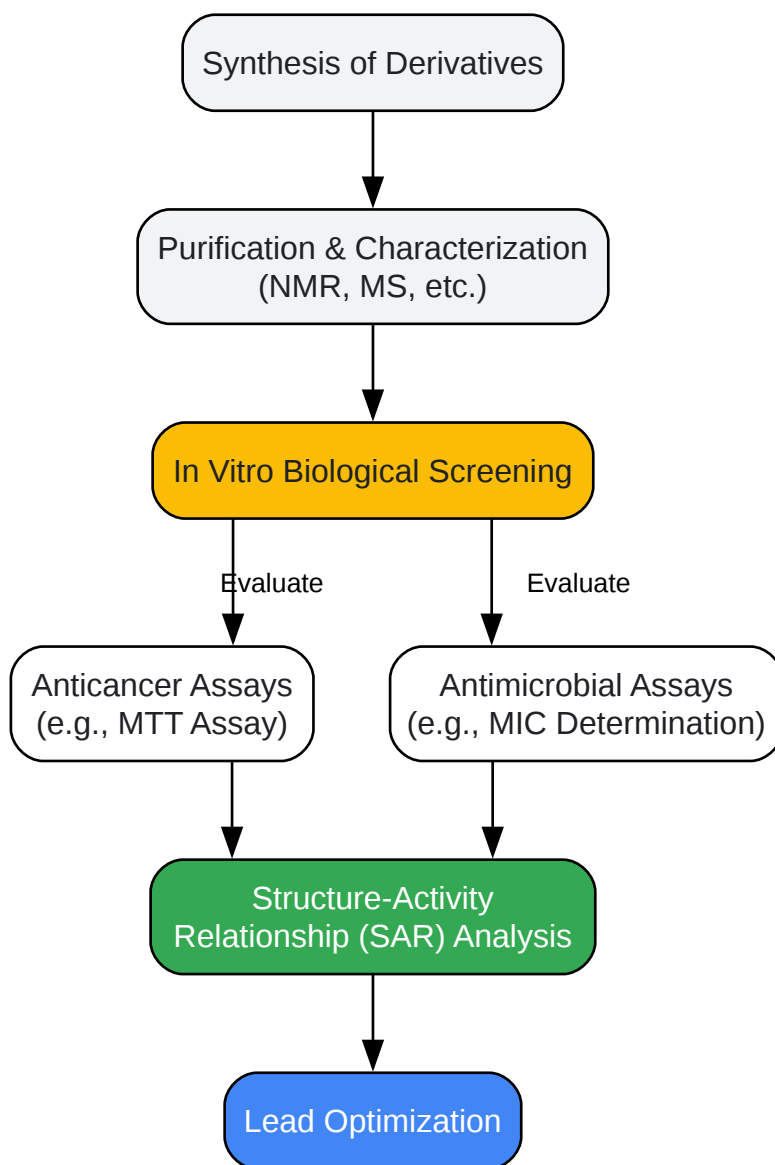
### Quantitative Data: Antimicrobial Activity

Compound ID	Substituent at 2-amino position	Microorganism	MIC (μg/mL)	Reference
12f	Not specified in abstract	S. aureus, B. subtilis	Comparable to ampicillin	[6]
9b	Not specified in abstract	Various bacteria	Broad spectrum	[6]

Note: MIC stands for Minimum Inhibitory Concentration.

## Experimental Workflows

The evaluation of 2-aryl-4-methylthiazole-5-carboxylate derivatives typically follows a structured workflow from synthesis to biological characterization.



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Caption: A typical workflow for the development of thiazole derivatives.

## Key Experimental Protocols

#### In Vitro Anticancer Activity (MTT Assay):

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with only the solvent is also included.
- **Incubation:** The plates are incubated for a specified period (e.g., 48-72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

#### Antimicrobial Susceptibility Testing (Microdilution Method):

- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared.
- **Serial Dilution:** The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
- **Inoculation:** Each well is inoculated with the microbial suspension.
- **Incubation:** The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
- **Determination of MIC:** The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

## Conclusion

The 2-aryl-4-methylthiazole-5-carboxylate scaffold continues to be a valuable template in the design and development of new therapeutic agents. The synthetic accessibility and the possibility of diverse substitutions on the aryl ring and the carboxylate function allow for the generation of large libraries of compounds for biological screening. The potent anticancer and antimicrobial activities exhibited by many derivatives underscore the potential of this class of compounds in addressing significant healthcare challenges. Future research in this area will likely focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

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